Primary Sequence Divergence from Mytilus galloprovincialis Defensin (MGD-1)
MCdef's primary amino acid sequence is quantifiably distinct from the closely related Mytilus galloprovincialis defensin MGD-1. Sequence alignment reveals a length difference of 5 amino acids (MCdef: 44 residues; MGD-1: 39 residues) [1]. Critically, there is divergence in the loop regions, which are known to influence antimicrobial specificity and potency [2]. This sequence variation confirms MCdef is not an analog but a unique peptide entity.
| Evidence Dimension | Amino Acid Sequence Length |
|---|---|
| Target Compound Data | 44 amino acids |
| Comparator Or Baseline | Mytilus galloprovincialis defensin MGD-1: 39 amino acids |
| Quantified Difference | 5 amino acids (difference in length) |
| Conditions | Sequence alignment based on published data for MCdef and MGD-1. |
Why This Matters
For researchers requiring a specific defensin variant, MCdef offers a distinct sequence length and loop composition compared to MGD-1, enabling studies on structure-activity relationships and target specificity.
- [1] Adhya, M., Jeung, H. D., Kang, H. S., Choi, K. S., Lee, D. S., & Cho, M. (2012). Cloning and localization of MCdef, a defensin from Manila clams (Ruditapes philippinarum). Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 161(1), 25-31. View Source
- [2] Mitta, G., Vandenbulcke, F., & Roch, P. (2000). Original involvement of antimicrobial peptides in mussel innate immunity. FEBS Letters, 486(3), 285-290. View Source
